molecular formula C10H14INO2 B1666335 4-Iodo-2,5-dimethoxyphenethylamine CAS No. 69587-11-7

4-Iodo-2,5-dimethoxyphenethylamine

Cat. No.: B1666335
CAS No.: 69587-11-7
M. Wt: 307.13 g/mol
InChI Key: PQHQBRJAAZQXHL-UHFFFAOYSA-N

Preparation Methods

The synthesis of 4-Iodo-2,5-dimethoxyphenethylamine typically involves the iodination of 2,5-dimethoxyphenethylamine. One common method includes the following steps:

Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

4-Iodo-2,5-dimethoxyphenethylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-Iodo-2,5-dimethoxyphenethylamine is closely related to other phenethylamine hallucinogens, such as:

The uniqueness of this compound lies in its iodine substitution, which significantly influences its pharmacological properties and receptor binding affinity .

Properties

IUPAC Name

2-(4-iodo-2,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO2/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12/h5-6H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHQBRJAAZQXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893674
Record name 4-Iodo-2,5-dimethoxy-beta-phenethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69587-11-7
Record name 2,5-Dimethoxy-4-iodophenethylamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-2,5-dimethoxy-beta-phenethylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodo-2,5-dimethoxy-beta-phenethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69587-11-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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